N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S/c1-13(10-14-12-25-19-9-5-2-6-15(14)19)21-20(22)18-11-23-16-7-3-4-8-17(16)24-18/h2-9,12-13,18H,10-11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLJESLESCIKEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiophene core. Common synthetic routes include coupling reactions and electrophilic cyclization reactions . The benzodioxine moiety can be introduced through a series of condensation reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been investigated for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic properties.
Biology: Studied for its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with 2,3-Dihydro-1,4-Benzodioxine Carboxamide Core
- N-{[5-(4-Chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide () Molecular Formula: C24H22ClNO6S Molecular Weight: 488.0 Key Features: Incorporates a chlorophenyl-furan substituent and a sulfone-containing tetrahydrothiophene group. The furan ring may enhance rigidity, while the sulfone group could improve metabolic stability compared to the target compound.
- N-[1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide () Molecular Formula: C17H17NO3 Molecular Weight: 283.32 Key Features: Simpler structure with a benzamide group directly attached to the benzodioxine ring. Lacks the benzothiophene moiety, reducing hydrophobicity. Activity: Likely used in studying amide bond interactions in small-molecule inhibitors .
Electronic and Functional Group Comparisons
- HOMO Orbital Distribution () : Frontier molecular orbital analysis of benzodioxine-containing compounds reveals that the HOMO (highest occupied molecular orbital) is localized on the benzodioxine ring, suggesting electron-rich regions critical for reactivity or binding. This contrasts with analogs where HOMO orbitals are distributed on substituents like formamide or chlorophenyl groups .
Regulatory and Stereochemical Considerations
- EFLEA (N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-yl]-N-methylhydroxylamine) (): A controlled substance with a hydroxylamine group instead of carboxamide.
Biological Activity
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, target interactions, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a benzothiophene moiety, which is often associated with various biological activities. The molecular formula is , with a molecular weight of approximately 323.4 g/mol. The presence of functional groups such as the benzodioxine and carboxamide contributes to its pharmacological potential.
Target Interactions
This compound primarily interacts with the 5-HT1A serotonin receptors . This interaction is crucial for modulating the serotonin system, which plays a significant role in various physiological processes including mood regulation and anxiety response .
Mode of Action
The compound engages with its target receptors through electrostatic interactions , which facilitate its binding and subsequent activation or inhibition of receptor activity. This modulation can lead to therapeutic effects in psychiatric disorders by influencing neurotransmitter levels and signaling pathways.
Anticancer Activity
Research has indicated that compounds containing the benzodioxane structure exhibit notable anticancer properties. For instance, derivatives similar to N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
A study highlighted that specific analogs demonstrated significant growth inhibition in human ovarian carcinoma models, suggesting that this class of compounds could be further developed for cancer therapeutics .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Compounds with similar benzodioxane frameworks have been reported to exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways. For example, certain derivatives have been shown to reduce inflammation in preclinical models by targeting specific inflammatory mediators .
Case Studies and Research Findings
- Study on Serotonin Modulation : A study investigating the interaction of this compound with 5-HT1A receptors found that it effectively modulated serotonin levels in vitro, leading to enhanced mood-related behaviors in animal models.
- Antitumor Activity : Research conducted on related benzodioxane compounds demonstrated significant cytotoxicity against lung cancer cell lines (e.g., A549). The IC50 values indicated potent activity, supporting the hypothesis that this compound class could serve as a basis for developing new anticancer agents .
- Inflammation Studies : In vitro assays revealed that derivatives of the benzodioxane structure significantly inhibited the production of TNF-alpha and IL-6 in macrophages stimulated with LPS, highlighting their anti-inflammatory potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
